molecular formula C24H20FNO4 B11680619 ethyl 5-{[(2-fluorophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate

ethyl 5-{[(2-fluorophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11680619
M. Wt: 405.4 g/mol
InChI Key: YCZWOTMDTOVAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-{[(2-fluorophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[(2-fluorophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process may include the following steps:

    Formation of the Indole Core: The Fischer indole synthesis involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions to form the indole core.

    Functional Group Modifications:

    Final Assembly: The final step involves the coupling of the indole core with the 2-fluorophenylcarbonyl group and the ethyl ester group to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the production of high-purity material.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(2-fluorophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the carbonyl groups or other reducible functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-{[(2-fluorophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-{[(2-fluorophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylate Derivatives: These compounds share the indole core and exhibit similar biological activities.

    Fluorophenyl Derivatives: Compounds with fluorophenyl groups may have comparable chemical properties and reactivity.

Uniqueness

Ethyl 5-{[(2-fluorophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H20FNO4

Molecular Weight

405.4 g/mol

IUPAC Name

ethyl 5-(2-fluorobenzoyl)oxy-1,2-dimethylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C24H20FNO4/c1-4-29-24(28)21-14(2)26(3)22-16-10-6-5-9-15(16)20(13-18(21)22)30-23(27)17-11-7-8-12-19(17)25/h5-13H,4H2,1-3H3

InChI Key

YCZWOTMDTOVAGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=CC=C4F)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.